molecular formula C17H14N2O2 B11042045 2-(Benzylamino)-4-hydroxyimino-1(4H)-naphthalenone

2-(Benzylamino)-4-hydroxyimino-1(4H)-naphthalenone

Cat. No.: B11042045
M. Wt: 278.30 g/mol
InChI Key: HDPUKTCZXQMARQ-UHFFFAOYSA-N
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Description

2-(Benzylamino)-4-hydroxyimino-1(4H)-naphthalenone is an organic compound with a complex structure that includes a naphthalenone core substituted with benzylamino and hydroxyimino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-4-hydroxyimino-1(4H)-naphthalenone typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with a naphthalenone derivative under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and subjected to optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The purification process often includes recrystallization and chromatography techniques to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-4-hydroxyimino-1(4H)-naphthalenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amino-naphthalenone compounds .

Scientific Research Applications

2-(Benzylamino)-4-hydroxyimino-1(4H)-naphthalenone has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Benzylamino)-4-hydroxyimino-1(4H)-naphthalenone exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity. The pathways involved often include signal transduction mechanisms that lead to the desired biological response .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 2-(Benzylamino)-4-hydroxyimino-1(4H)-naphthalenone apart is its unique combination of functional groups that confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in various fields .

Properties

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

2-(benzylamino)-4-nitrosonaphthalen-1-ol

InChI

InChI=1S/C17H14N2O2/c20-17-14-9-5-4-8-13(14)15(19-21)10-16(17)18-11-12-6-2-1-3-7-12/h1-10,18,20H,11H2

InChI Key

HDPUKTCZXQMARQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C3=CC=CC=C3C(=C2)N=O)O

Origin of Product

United States

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